Lymecycline

Catalog No.
S534151
CAS No.
992-21-2
M.F
C29H38N4O10
M. Wt
602.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymecycline

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O

Description

The exact mass of the compound Lymecycline is 602.2588 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Properties:

Lymecycline, like other tetracyclines, exhibits broad-spectrum antibacterial activity. It disrupts protein synthesis in bacteria by binding to their ribosomes. This makes it effective against a range of gram-positive and gram-negative bacteria (). Research is ongoing to explore its potential use in treating various bacterial infections, including:

  • Dissecting Cellulitis of the Scalp: A recent study suggests Lymecycline might be a promising option for treating dissecting cellulitis of the scalp, a rare inflammatory condition. The study showed improvement in most patients receiving Lymecycline treatment ().

Anti-inflammatory Effects:

Emerging research suggests Lymecycline may possess anti-inflammatory properties beyond its direct antibacterial action. It might modulate the immune response by inhibiting the production of pro-inflammatory cytokines like TNF-alpha, IL-1, and IL-6 (). This opens avenues for exploring its use in inflammatory skin conditions.

  • Folliculitis Decalvans (FFD): Though more research is needed, some studies have reported positive results using Lymecycline to manage FFD, a scarring type of alopecia. The proposed mechanism involves its anti-inflammatory properties alongside its ability to target bacterial involvement in the condition ().

Advantages over other Tetracyclines:

Lymecycline offers some potential advantages over other tetracyclines, such as doxycycline:

  • Improved Absorption: The combination of tetracycline with the amino acid L-lysine in Lymecycline enhances its absorption and allows for once-daily dosing, potentially improving treatment adherence ().
  • Reduced Photosensitivity: Compared to some tetracyclines, Lymecycline might have a lower risk of causing sun sensitivity, a common side effect ().

Lymecycline is a broad-spectrum antibiotic belonging to the tetracycline class, characterized by its unique solubility and absorption properties. It has a chemical formula of C29H38N4O10C_{29}H_{38}N_{4}O_{10} and a molar mass of approximately 602.641 g/mol. Introduced in 1963, Lymecycline is notable for being about 5,000 times more soluble than its parent compound, tetracycline, allowing for effective treatment at lower dosages. This compound is primarily used to treat various bacterial infections, including acne, respiratory tract infections, and urinary tract infections .

Lymecycline acts as a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing them. Here's the mechanism:

  • Penetration: Lymecycline enters bacterial cells through passive diffusion.
  • Protein synthesis inhibition: It binds to the 16S ribosomal subunit, a critical component of bacterial protein synthesis machinery. This binding prevents the attachment of transfer RNA (tRNA), which is essential for protein assembly, ultimately halting bacterial growth [].
  • Toxicity: Lymecycline can cause side effects like gastrointestinal upset, diarrhea, and photosensitivity (increased sun sensitivity) []. In rare cases, it can lead to more severe complications like liver damage [].
  • Contraindications: Lymecycline is contraindicated in pregnant and breastfeeding women due to potential harm to the developing fetus or infant [].
  • Drug Interactions: It can interact with other medications, including antacids, iron supplements, and birth control pills, reducing their effectiveness [].

The biological activity of Lymecycline is primarily attributed to its mechanism of action as a protein synthesis inhibitor. By binding to the 30S ribosomal subunit, it disrupts the translation process in susceptible bacteria such as Escherichia coli. This action effectively inhibits bacterial growth and replication, making Lymecycline effective against a wide range of Gram-positive and Gram-negative organisms .

Lymecycline can be synthesized through various methods that typically involve modifications of tetracycline derivatives. The synthesis process often includes the formation of amide bonds and other functional group transformations to enhance solubility and bioavailability. Specific synthetic routes may vary based on desired properties and yield but generally follow established organic chemistry protocols for tetracycline derivatives .

Lymecycline is utilized in treating several medical conditions, including:

  • Acne: Effective for moderately severe cases due to its enhanced absorption profile.
  • Respiratory Infections: Used in treating acute exacerbations of chronic bronchitis.
  • Urinary Tract Infections: Prescribed for various urinary tract infections.
  • Soft Tissue Infections: Effective against skin and soft tissue infections.
  • Rickettsial Infections: Employed in treating conditions like Rickettsial fever.

The standard dosage for adults is typically 408 mg daily, which is equivalent to 300 mg of tetracycline base .

Lymecycline has been studied for its interactions with other medications. Notably:

  • It may increase the absorption of digoxin, leading to elevated serum levels and potential toxicity.
  • There are reported interactions with anticoagulants, which can heighten bleeding risks.
  • Caution is advised when used concurrently with lithium due to possible increases in serum lithium levels .

Lymecycline shares similarities with other tetracyclines but stands out due to its unique solubility and absorption characteristics. Here are some comparable compounds:

CompoundSolubilityUnique Features
TetracyclineLowStandard tetracycline with broader applications
DoxycyclineModerateLonger half-life; less frequent dosing
MinocyclineModerateGreater anti-inflammatory properties
OxytetracyclineLowCommonly used in veterinary medicine

Lymecycline's ability to be absorbed through an active transport mechanism makes it particularly effective for oral administration compared to these similar compounds .

Lymecycline was initially discovered in 1961 and subsequently introduced by Farmitalia in 1963, marking a significant advancement in the tetracycline antibiotic family [1] [8]. This semisynthetic tetracycline antibiotic represents a unique conjugation product formed by combining one molecule each of tetracycline, the amino acid L-lysine, and formaldehyde [4] [6].

The development of lymecycline emerged during the second generation of tetracycline antibiotics, which were characterized by semisynthetic modifications aimed at improving pharmacokinetic properties and reducing resistance [3]. Unlike the first-generation tetracyclines such as chlortetracycline and oxytetracycline that were derived directly from biosynthesis, lymecycline belonged to the category of chemically modified derivatives designed to overcome limitations of the parent compounds [3].

The historical context of lymecycline synthesis can be traced to the broader evolution of tetracycline chemistry that began in the 1940s [3]. The discovery process involved systematic exploration of chemical modifications that could enhance solubility and bioavailability characteristics [1]. Lymecycline achieved remarkable improvements in water solubility, being approximately 5,000 times more soluble than tetracycline base, and demonstrated stability across all physiological pH values [1] [4].

Key Reaction Mechanisms in Lysine-Tetracycline Conjugation

The synthesis of lymecycline involves a three-component condensation reaction between tetracycline, L-lysine hydrochloride, and formaldehyde [6] [13]. The reaction mechanism proceeds through the formation of a methylene bridge linking the amino acid to the antibiotic core structure [13] [15].

The detailed manufacturing process begins with dissolving 18.3 grams of L-lysine hydrochloride in 100 milliliters of water, followed by the addition of 10 milliliters of 37% aqueous formaldehyde solution [6]. Subsequently, 44.0 grams of anhydrous tetracycline dissolved in 500 milliliters of tetrahydrofuran is added to the reaction mixture [6]. The reaction proceeds over approximately 15 minutes, during which the product forms as an oily layer that separates from the aqueous phase [6].

The chemical mechanism involves nucleophilic attack by the amino group of lysine on the formaldehyde-activated intermediate, creating a stable methylene linkage [15]. This conjugation reaction can be classified as an aminomethylation process, where the formaldehyde serves as a one-carbon bridging unit between the tetracycline carboxamide functionality and the lysine amino acid [15].

The reaction stoichiometry requires precise control of reactant ratios to minimize side product formation [15]. The process involves treating L-lysine with tetracycline and formaldehyde under controlled conditions to achieve the desired conjugation while maintaining the structural integrity of both the antibiotic core and the amino acid component [15].

Process Optimization for Impurity Minimization

Industrial production of lymecycline requires sophisticated control measures to minimize impurity formation and ensure pharmaceutical-grade quality [10]. The European Pharmacopoeia specifies seven distinct impurities labeled as impurities A through G, with particular attention to impurities E and F that were recently structurally characterized through collaborative research efforts [10] [22].

Process optimization strategies focus on several critical parameters including reaction temperature, pH control, solvent selection, and purification techniques [15]. The manufacturing process employs a carefully controlled sequence where the oily reaction product is isolated by dropwise addition to stirred isopropyl alcohol, followed by filtration and washing with acetone [6]. The final product undergoes drying at 65°C under reduced pressure to achieve the specified bioassay potency of 500 micrograms per milligram [6].

Impurity control measures include stringent monitoring of starting material quality, particularly the purity of tetracycline base and L-lysine hydrochloride [32]. The reaction conditions must be optimized to prevent formation of degradation products such as 4-desmethylaminotetracycline and C5a-5 dehydro-tetracycline, which can arise through thermal degradation pathways [10].

ParameterSpecificationControl Method
Content81.0-102.0% (equivalent to 60.0-75.0% tetracycline)High-performance liquid chromatography
Impurity ANot more than reference standardLiquid chromatography with UV detection
Impurity ESpecified limitChromatographic separation and quantification
Impurity FSpecified limitPreparative chromatography for isolation
Water contentControlled moisture levelsKarl Fischer titration
Related substancesIndividual and total limitsGradient reversed-phase chromatography

Advanced manufacturing facilities such as CIPAN in Portugal employ over 50 years of active pharmaceutical ingredient fermentation and organic synthesis expertise to ensure consistent product quality [30]. The facility maintains European Union Good Manufacturing Practice and Food and Drug Administration certifications, with regular audits by international regulatory authorities [30].

Patent Landscape and Intellectual Property Disputes

The patent landscape for lymecycline and related tetracycline antibiotics reflects a complex history of intellectual property protection and litigation [12] [18]. The original synthesis methodology was described in United States Patent Number 3,042,716, which established the fundamental chemical process for preparing lymecycline through the reaction of tetracycline with lysine and formaldehyde [15].

Subsequent patent developments have focused on improved manufacturing processes aimed at reducing impurity formation and enhancing product purity [15]. Recent patent applications describe optimized procedures for preparing substantially pure lymecycline with less than 0.15% weight per weight of specific degradation products [15]. These process improvements involve careful control of reaction conditions and purification strategies to minimize formation of undesired byproducts [15].

The broader tetracycline patent landscape has witnessed significant intellectual property disputes, particularly in cases involving generic pharmaceutical manufacturers [18] [23]. Patent challenges have addressed questions of obviousness, fraudulent claims regarding catalyst systems, and disputes over synthetic methodologies [23]. The complexity of tetracycline chemistry has led to numerous patent applications covering various aspects of synthesis, purification, and formulation technologies [24].

Pharmaceutical companies have pursued patent protection for novel tetracycline compositions and delivery systems, with particular emphasis on topical formulations and stabilization technologies [24]. The United States Patent and Trademark Office has granted patents covering tetracycline-class products with innovative delivery mechanisms that enhance bioavailability and therapeutic effectiveness [24].

Recent intellectual property developments include patents for optimized bioreactor methods for tetracycline production from Streptomyces aureofaciens, focusing on process parameter optimization to maximize yield and minimize production costs [21] [33]. These advances represent ongoing efforts to improve manufacturing efficiency while maintaining strict quality standards required for pharmaceutical applications [33].

Purity

85% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

602.25879342 g/mol

Monoisotopic Mass

602.25879342 g/mol

Boiling Point

928.1±65.0

Heavy Atom Count

43

Density

1.53

Appearance

Solid powder

Melting Point

192.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D6EM3S13P

Drug Indication

Lymecycline is used for the treatment of acne in addition to other susceptible infections; propionibacterium is often the cause of acne. Some of the infections that can be treated with lymecycline include upper respiratory tract infections, urinary tract infections, bronchitis, chlamydial infections, and rickettsial infections.

Mechanism of Action

Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.

Absorption Distribution and Excretion

Lymecycline is 77-88% absorbed after oral administration with a relative bioavailability of 70%. The Cmax of lymecycline is 2.1 mg/L and is achieved about 3 hours after administration. The AUC is 21.9 ± 4.3 mg·h/L.
Lymecycline is 25% eliminated in the urine. Based on being a member of the tetracycline drug class, fecal elimination is likely another route of elimination.
Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. As a second-generation tetracycline, the concentration in the bile ranges from 10 to 25 times higher than plasma concentration. In general, the volume of distribution of tetracyclines ranges from 1.3–1.7 L/kg or 100–130 L.
Lymecycline is partially cleared by the kidneys, like other tetracyclines.

Wikipedia

Lymecycline

Biological Half Life

The half-life of lymecycline is approximately 8 hours.

Dates

Modify: 2024-04-14
1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.

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